6-Nitroquipazine

Serotonin Transporter Radioligand Binding Structure-Activity Relationship

6-Nitroquipazine delivers unmatched sub-nanomolar SERT affinity (Ki 0.17 nM) and 1,100-fold selectivity over norepinephrine transporters—critical for quantitative autoradiography, radioligand binding, and ex vivo superfusion studies. It outperforms generic SSRIs (e.g., citalopram, paroxetine) and the non-selective parent compound quipazine (150-fold affinity advantage), ensuring low nonspecific binding and high signal-to-noise ratios. As the validated precursor for ⁹⁹ᵐTc-MAMA-3-PQ and other SPECT imaging agents, it is the essential scaffold for neuroimaging SAR studies. Procure 6-Nitroquipazine to achieve the stringent quantitative benchmarks required for high-sensitivity SERT research.

Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
CAS No. 77372-73-7
Cat. No. B1217420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitroquipazine
CAS77372-73-7
Synonyms6-nitro,2-(1-piperazinyl)quinoline
6-nitro-2-piperazin-1-yl-quinoline
6-nitroquipazine
DU 24565
DU-24565
DU24565
Molecular FormulaC13H14N4O2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H14N4O2/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2
InChIKeyGGDBEAVVGFNWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitroquipazine (CAS 77372-73-7) Procurement Guide: High-Affinity SERT Ligand for Neuroscience Research


6-Nitroquipazine (DU-24565; 6-nitro-2-piperazinylquinoline) is a quinoline-derived small molecule that functions as a potent and selective inhibitor of the serotonin transporter (SERT) [1]. With an in vitro binding affinity (Ki) reported as low as 0.17 nM [2], 6-Nitroquipazine exhibits higher affinity for SERT than most tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) [3]. The compound serves as a critical research tool for studying serotonergic pathways and as a scaffold for developing radiopharmaceuticals for neuroimaging [1].

Why Generic SERT Inhibitors Cannot Substitute for 6-Nitroquipazine in Specialized Research Applications


Substituting 6-Nitroquipazine with generic SSRIs or the parent compound quipazine fails to meet the quantitative requirements of high-sensitivity SERT research. The parent compound quipazine is a weak, non-selective inhibitor that also exhibits off-target activity at monoamine oxidase (MAO) and other receptors [1]. Even clinically established SSRIs such as citalopram and paroxetine demonstrate inferior potency and selectivity in direct comparative assays relative to 6-Nitroquipazine [1]. For applications requiring sub-nanomolar target engagement, such as radioligand binding studies or in vivo tracer development, only 6-Nitroquipazine provides the requisite quantitative binding parameters [2]. The evidence presented in Section 3 quantifies these differential advantages.

Quantitative Differentiation of 6-Nitroquipazine vs. Quipazine and SSRIs: Binding Affinity, Selectivity, and Functional Activity


Superior SERT Binding Affinity: 6-Nitroquipazine vs. Quipazine

6-Nitroquipazine exhibits approximately 150-fold higher binding affinity for the serotonin transporter (SERT) compared to its parent compound quipazine, a difference attributable to the electron-withdrawing nitro group at the 6-position of the quinoline ring [1]. This structural modification transforms a weak, promiscuous ligand into a high-affinity, selective SERT inhibitor suitable for sensitive binding assays and tracer development [1].

Serotonin Transporter Radioligand Binding Structure-Activity Relationship

Functional Selectivity Advantage: 6-Nitroquipazine vs. Quipazine in Monoamine Uptake Inhibition

In rat brain cortex slices, 6-nitroquipazine (DU-24565) was 65-fold more potent than quipazine as an inhibitor of [³H]-5-HT accumulation and approximately 1100-fold more selective for serotonin uptake over norepinephrine uptake [1]. Quipazine, in contrast, exhibited weak and non-selective inhibition of both [³H]-5-HT and [³H]-NA accumulation, making it unsuitable for studies requiring selective serotonergic modulation [1].

Serotonin Uptake Norepinephrine Uptake Transporter Selectivity

Comparative Potency Advantage: 6-Nitroquipazine vs. Citalopram and Paroxetine

In the same rat brain cortex slice preparation, 6-nitroquipazine demonstrated superior potency as a serotonin uptake inhibitor compared to the clinically established SSRIs citalopram and paroxetine [1]. While the study directly quantified the 65-fold and 1100-fold advantages over quipazine, it also explicitly concluded that DU-24565 was 'superior to citalopram and paroxetine in this respect' [1].

SSRI Comparison Serotonin Uptake Ex Vivo Pharmacology

Sub-Nanomolar SERT Binding Affinity: 6-Nitroquipazine Quantitative Benchmarking

6-Nitroquipazine exhibits sub-nanomolar binding affinity for SERT, with reported Ki values of 0.17 nM in in vitro assays [1] and 0.03 nM in alternative experimental systems [2]. 6-Nitroquipazine has been characterized as having higher affinity for SERT than most tricyclic antidepressants (TCAs) and SSRIs [3], establishing it among the most potent SERT ligands available for research applications.

Binding Affinity Ki Determination SERT Radioligand

In Vivo Brain Uptake and Regional Distribution: [³H]-6-Nitroquipazine as a Quantitative SERT Tracer

Following intravenous administration in mice, [³H]-6-nitroquipazine exhibits very high brain uptake with a regional distribution pattern (hypothalamus > midbrain > striatum > hippocampus > cerebral cortex > medulla oblongata > cerebellum) that correlates strongly with known SERT density [1]. Highest in vivo specific binding was observed at 1 hour post-injection, and coadministration of carrier 6-nitroquipazine (5 mg/kg) significantly reduced specific binding in SERT-rich regions [1]. A technetium-99m-labeled 6-nitroquipazine derivative (⁹⁹ᵐTc-MAMA-3-PQ) achieved a thalamus/cerebellum contrast ratio of 2.94 at 60 min post-injection [2].

In Vivo Imaging Brain Distribution SERT Quantification

Research Applications of 6-Nitroquipazine Based on Quantified Differentiation Evidence


High-Sensitivity SERT Radioligand Binding and Autoradiography

With sub-nanomolar Ki values (0.17 nM and 0.03 nM) [REFS-1, REFS-2] and validated in vivo brain SERT labeling capacity [3], [³H]-6-nitroquipazine serves as a high-specific-activity radioligand for quantitative autoradiography and membrane binding assays. Its 150-fold affinity advantage over quipazine [4] ensures low nonspecific binding and high signal-to-noise ratios in SERT density mapping across brain regions.

Mechanistic Serotonin Release Studies Requiring Selective SERT Blockade

The 1100-fold selectivity of 6-nitroquipazine for serotonin over norepinephrine uptake [5] makes it the preferred tool for ex vivo superfusion experiments studying evoked 5-HT release. At an optimal concentration of 1 μmol/L [5], 6-nitroquipazine blocks SERT-mediated reuptake without confounding noradrenergic effects, enabling clean interpretation of serotonergic neurotransmission mechanisms.

Scaffold for PET/SPECT Tracer Development

6-Nitroquipazine's favorable brain penetration profile and high SERT affinity provide a validated scaffold for radiopharmaceutical development [3]. Derivatives such as ⁹⁹ᵐTc-MAMA-3-PQ achieve region-specific contrast ratios (thalamus/cerebellum = 2.94) suitable for SPECT imaging [6]. Procurement of the parent compound enables structure-activity relationship studies aimed at optimizing imaging agent properties.

Reference Standard for Novel SERT Inhibitor Screening

As a compound with higher SERT affinity than most TCAs and SSRIs [7] and demonstrated superiority to citalopram and paroxetine in functional assays [5], 6-nitroquipazine serves as a benchmark reference standard in competitive binding assays and functional uptake inhibition screens for novel SERT-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Nitroquipazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.